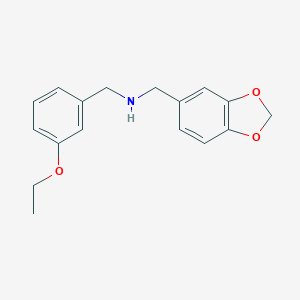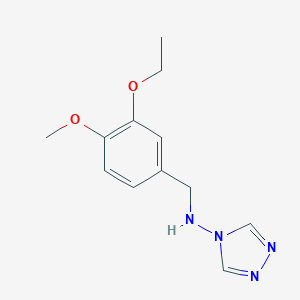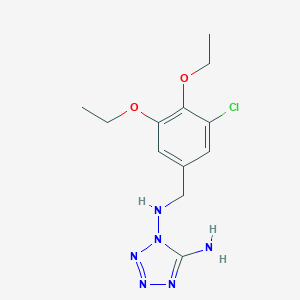![molecular formula C15H15Cl2N3O2S2 B276769 3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B276769.png)
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves multiple steps. The primary synthetic route includes the reaction of 2,5-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Análisis De Reacciones Químicas
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields.
Aplicaciones Científicas De Investigación
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.
Comparación Con Compuestos Similares
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA can be compared with other similar compounds, such as:
- 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide
- 4-[({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15Cl2N3O2S2 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H15Cl2N3O2S2/c16-11-3-6-13(17)14(9-11)20-15(23)19-8-7-10-1-4-12(5-2-10)24(18,21)22/h1-6,9H,7-8H2,(H2,18,21,22)(H2,19,20,23) |
Clave InChI |
OMVVSUZHQSGHDW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=S)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)

![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)




